![molecular formula C34H57N3O10 B571419 Ent-Aliskiren Fumarate (2:1) CAS No. 1630036-76-8](/img/no-structure.png)
Ent-Aliskiren Fumarate (2:1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ent-Aliskiren Fumarate (2:1) is a relatively new area of research in the field of pharmaceuticals and chemistry. Aliskiren is used to treat high blood pressure (hypertension) in people who are at least 6 years old and weigh at least 50 kg . It is a direct renin inhibitor used to manage hypertension .
Synthesis Analysis
The synthesis of Aliskiren is quite demanding due to the presence of 4 chiral carbon atoms. The synthesis process involves the use of a novel process for the preparation of renin inhibitor Aliskiren or its derivatives, and its pharmaceutically acceptable salts . A complementary pathway for the synthesis of Aliskiren has also been developed .Molecular Structure Analysis
Aliskiren has a molecular formula of C30H53N3O6 . The inventors of Aliskiren employed a combination of crystal structure analysis of renin-inhibitor complexes and computational methods to design novel renin inhibitors .Chemical Reactions Analysis
Aliskiren is a renin inhibitor. Renin is secreted by the kidneys when blood volume and renal perfusion decrease. It normally cleaves the protein angiotensinogen to form angiotensin I .Physical And Chemical Properties Analysis
Aliskiren Fumarate has a molecular formula of C64H110N6O16 and an average mass of 1219.589 Da .科学的研究の応用
Hypertension Treatment
Ent-Aliskiren Fumarate is primarily used for the oral treatment of high blood pressure . It can be used either as monotherapy or in combination with other antihypertensive drugs . It has been proven to be efficacious in reducing blood pressure .
Regulation of Blood Pressure
By inhibiting renin, Ent-Aliskiren plays a crucial role in the regulation of blood pressure . This is because renin is involved in the formation of angiotensin II, which is a vasoconstricting agent that regulates adrenal cortical aldosterone production and renal salt retention .
Stroke Treatment
Research has shown that central application of Aliskiren can improve outcomes after experimental stroke, independent of its blood pressure-lowering effect . It significantly reduced infarct volume and brain edema formation, blunted mortality, and improved neurological outcome up to 1 week after middle cerebral artery occlusion .
Treatment of Nephropathy and Myocardial Infarction
Aliskiren has been shown to effectively reduce arterial hypertension and its sequels, such as nephropathy and myocardial infarction .
作用機序
特性
{ "Design of the Synthesis Pathway": "The synthesis of Ent-Aliskiren Fumarate (2:1) can be achieved by a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Ent-Aliskiren", "Fumaric acid", "N,N-Dimethylformamide (DMF)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Diethyl ether", "Methanol", "Water" ], "Reaction": [ "Step 1: Dissolve Ent-Aliskiren in DMF and add HCl to the mixture to form the hydrochloride salt of Ent-Aliskiren.", "Step 2: React the hydrochloride salt of Ent-Aliskiren with fumaric acid in DMF to form Ent-Aliskiren Fumarate.", "Step 3: Isolate Ent-Aliskiren Fumarate by precipitation with diethyl ether.", "Step 4: Purify Ent-Aliskiren Fumarate by recrystallization from methanol/water mixture.", "Step 5: Repeat steps 1-4 to obtain the 2:1 salt of Ent-Aliskiren Fumarate." ] } | |
CAS番号 |
1630036-76-8 |
分子式 |
C34H57N3O10 |
分子量 |
667.841 |
IUPAC名 |
(2R,4R,5R,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C30H53N3O6.C4H4O4/c1-19(2)22(14-21-10-11-26(38-8)27(15-21)39-13-9-12-37-7)16-24(31)25(34)17-23(20(3)4)28(35)33-18-30(5,6)29(32)36;5-3(6)1-2-4(7)8/h10-11,15,19-20,22-25,34H,9,12-14,16-18,31H2,1-8H3,(H2,32,36)(H,33,35);1-2H,(H,5,6)(H,7,8)/b;2-1+/t22-,23+,24+,25+;/m0./s1 |
InChIキー |
RSFGNDXWVZPKJA-UTKWEYTFSA-N |
SMILES |
CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.C(=CC(=O)O)C(=O)O |
同義語 |
(αR,γR,δR,ζR)-δ-Amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-γ-hydroxy-4-methoxy-3-(3-methoxypropoxy)-α,ζ-bis(1-methylethyl)benzeneoctanamide (2E)-2-Butenedioate (2:1) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。